4-(5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)-2,6-dimethylmorpholine
Description
4-(5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)-2,6-dimethylmorpholine is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core fused with a morpholine ring substituted at the 2- and 6-positions with methyl groups. The 4-chlorophenyl substituent at the 5-position of the thienopyrimidine scaffold contributes to its unique electronic and steric properties, which are critical for its pharmacological and chemical behavior . This compound belongs to a class of kinase inhibitors, where the morpholine and thienopyrimidine moieties are known to interact with ATP-binding pockets in target enzymes .
Properties
IUPAC Name |
4-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]-2,6-dimethylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3OS/c1-11-7-22(8-12(2)23-11)17-16-15(9-24-18(16)21-10-20-17)13-3-5-14(19)6-4-13/h3-6,9-12H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSQKRRRFNEPQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)-2,6-dimethylmorpholine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Thieno[2,3-d]pyrimidine Core: The synthesis begins with the construction of the thieno[2,3-d]pyrimidine core. This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction. This step often requires the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the substitution.
Attachment of the 2,6-Dimethylmorpholine Moiety: The final step involves the alkylation of the thieno[2,3-d]pyrimidine intermediate with 2,6-dimethylmorpholine. This reaction is typically carried out in the presence of a suitable alkylating agent like methyl iodide (MeI) or methyl triflate (MeOTf).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)-2,6-dimethylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), potentially converting ketone or aldehyde functionalities to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: NaH or KOtBu in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)-2,6-dimethylmorpholine is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in preliminary studies as a potential inhibitor of certain enzymes and receptors. Its ability to interact with biological macromolecules makes it a candidate for further investigation in biochemical assays and cellular studies.
Medicine
In medicinal chemistry, this compound is being explored for its potential therapeutic properties. It has been studied for its activity against various diseases, including cancer and inflammatory conditions. Its mechanism of action and efficacy in preclinical models are areas of active research.
Industry
Industrially, this compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-(5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)-2,6-dimethylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues and their distinguishing features are outlined below:
Pharmacological and Physicochemical Properties
- Target Compound : Exhibits moderate solubility in polar solvents (e.g., DMSO) due to the 2,6-dimethylmorpholine group, which reduces crystallinity compared to unsubstituted morpholine derivatives. The 4-chlorophenyl group enhances lipophilicity, favoring membrane permeability .
- Thieno[3,2-d]pyrimidine Analogues: Derivatives with thieno[3,2-d]pyrimidine cores (e.g., compound with [M+H]+ 542.25) show higher metabolic stability due to reduced oxidative susceptibility at the thiophene ring .
- Chromenone-Thiazolidinone Hybrids: These compounds (e.g., compound 13 in Scheme 4) lack kinase inhibitory activity but demonstrate anti-inflammatory properties, highlighting the critical role of the thienopyrimidine scaffold in kinase targeting .
Biological Activity
The compound 4-(5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)-2,6-dimethylmorpholine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, focusing on its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₄ClN₃OS
- Molecular Weight : 367.84 g/mol
- CAS Number : 729578-85-2
The compound features a thieno[2,3-d]pyrimidine core substituted with a chlorophenyl group and a dimethylmorpholine moiety. This unique structure is believed to contribute to its biological activity.
Research indicates that this compound may act as an inhibitor of specific kinases involved in cellular signaling pathways. In particular, it has shown potential as a selective inhibitor of AAK1 (AP2-associated kinase 1) and GAK (cyclin G-associated kinase) , which are critical in the life cycle of certain viruses, including Dengue virus (DENV) .
Antiviral Activity
Studies have demonstrated that the compound exhibits significant antiviral properties against DENV. The mechanism involves inhibition of AAK1 and GAK, which are host kinases necessary for viral entry and replication. In vitro assays have shown that treatment with this compound leads to reduced viral loads in infected cells .
Cytotoxicity and Selectivity
The selectivity of the compound for viral targets over host cell pathways is crucial for its therapeutic potential. Preliminary cytotoxicity assays indicate that it has a favorable safety profile, exhibiting low toxicity in human primary monocyte-derived dendritic cells (MDDCs), which are relevant models for studying DENV infection .
Structure-Activity Relationship (SAR)
A series of SAR studies have been conducted to optimize the biological activity of related compounds. Modifications to the thieno[2,3-d]pyrimidine scaffold have resulted in varying degrees of kinase inhibition and antiviral efficacy. Notably, compounds with increased lipophilicity have shown enhanced cell permeability and bioavailability .
In Vivo Studies
In vivo studies using mouse models have further validated the antiviral efficacy of this compound. While initial pharmacokinetic profiles indicated limitations in systemic exposure, subsequent modifications aimed at improving metabolic stability have shown promise in enhancing therapeutic outcomes .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₄ClN₃OS |
| Molecular Weight | 367.84 g/mol |
| CAS Number | 729578-85-2 |
| Target Kinases | AAK1, GAK |
| Antiviral Activity | Effective against DENV |
| Cytotoxicity Profile | Low toxicity in MDDCs |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
